Dibutyl(4-methoxybutyl)borane

Description

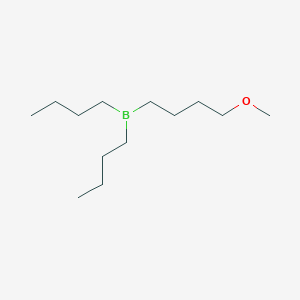

Dibutyl(4-methoxybutyl)borane is an organoboron compound featuring a boron atom bonded to two butyl groups and a 4-methoxybutyl substituent. Organoboranes are widely used in organic synthesis, catalysis, and hydrogen storage due to their tunable electronic properties and versatile reactivity .

Properties

CAS No. |

62454-69-7 |

|---|---|

Molecular Formula |

C13H29BO |

Molecular Weight |

212.18 g/mol |

IUPAC Name |

dibutyl(4-methoxybutyl)borane |

InChI |

InChI=1S/C13H29BO/c1-4-6-10-14(11-7-5-2)12-8-9-13-15-3/h4-13H2,1-3H3 |

InChI Key |

IBMGDHOYIXVZOO-UHFFFAOYSA-N |

Canonical SMILES |

B(CCCC)(CCCC)CCCCOC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl(4-methoxybutyl)borane can be synthesized through the hydroboration of alkenes with diborane. The reaction typically involves the addition of diborane to an alkene, followed by the addition of butyl and 4-methoxybutyl groups. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature is usually maintained at room temperature or lower to ensure the stability of the borane compound .

Industrial Production Methods

Industrial production of this compound involves the large-scale hydroboration of alkenes using diborane or borane complexes. The process is optimized for high yield and purity, with careful control of reaction conditions to prevent side reactions. The use of borane-tetrahydrofuran or borane-dimethyl sulfide complexes can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Dibutyl(4-methoxybutyl)borane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: It can act as a reducing agent in the reduction of carbonyl compounds to alcohols.

Substitution: The borane group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

Substitution: Halogenated compounds or organolithium reagents are often used for substitution reactions.

Major Products

Oxidation: Boronic acids or borate esters.

Reduction: Alcohols.

Substitution: Various substituted organoborane compounds.

Scientific Research Applications

Dibutyl(4-methoxybutyl)borane has several applications in scientific research:

Chemistry: Used in hydroboration reactions to synthesize organoborane compounds.

Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.

Medicine: Explored for its potential in cancer therapy as a boron delivery agent in boron neutron capture therapy.

Industry: Utilized in the production of polymers and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of dibutyl(4-methoxybutyl)borane involves the addition of the borane group to unsaturated carbon-carbon bonds, such as alkenes and alkynesThis results in the formation of organoborane intermediates, which can undergo further transformations .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

a) Dibutoxy-(4-ethenylphenyl)borane (CAS 109339-49-3)

- Structure : Aromatic vinylphenyl group attached to boron via two butoxy groups.

- Reactivity : The conjugated vinyl group enhances electrophilic character, favoring cross-coupling reactions (e.g., Suzuki-Miyaura).

- Solubility: Lower polarity due to aromatic and alkyl groups; soluble in non-polar solvents.

b) Pyrrolidine Borane and Piperidine Borane

- Structure : Boron bonded to cyclic amines (pyrrolidine or piperidine).

- Bond Characteristics : Piperidine borane exhibits a longer B–N bond (1.66 Å) than pyrrolidine borane (1.62 Å), despite stronger bond dissociation energy (BDE) in the former.

- Applications : Both are hydrogen storage candidates due to low dehydrogenation energy barriers (~20–30 kJ/mol). Dibutyl(4-methoxybutyl)borane’s B–O bond may require higher energy for hydrogen release, limiting its suitability for this application .

c) Dioxaborinane Derivatives

- Structure : Boron in a six-membered ring with oxygen atoms (e.g., 2-(4-benzyloxybiphenyl-3-yl)-5,5-dimethyl-1,3,2-dioxaborinane).

- Electronic Effects : Electron-withdrawing substituents (e.g., benzyloxy) increase boron’s Lewis acidity. This compound’s methoxy group, being electron-donating, likely reduces Lewis acidity, making it less reactive in acid-catalyzed reactions compared to dioxaborinanes .

Thermodynamic and Physical Properties

| Property | This compound | Piperidine Borane | Dibutoxy-(4-ethenylphenyl)borane |

|---|---|---|---|

| Bond Type | B–O (methoxybutyl) | B–N | B–O (butoxy/vinylphenyl) |

| Bond Length | ~1.48 Å (estimated) | 1.66 Å | ~1.47 Å |

| Solubility | Moderate (polar solvents) | High (aqueous) | Low (non-polar solvents) |

| Dehydrogenation Energy | High (estimated) | 25 kJ/mol | Not applicable |

| Byproduct | Borate salts (water-soluble) | Borazane | Borate salts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.